1-Naphthaleneacetamide
Overview
Description
1-Naphthaleneacetamide is a synthetic compound belonging to the class of naphthalenes. It is characterized by a naphthalene ring substituted by a 2-amino-2-oxoethyl group at position 1. This compound is widely recognized for its role as a synthetic auxin, a type of plant hormone that promotes growth. It is commonly used in agriculture to enhance the growth of various fruits, aid in root cuttings, and serve as a fruit thinning agent .
Mechanism of Action
Target of Action
1-Naphthaleneacetamide (NAAm) is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Mode of Action
NAAm, like other auxins, works by influencing cell growth processes. It is believed to bind to auxin receptors in the plant cells, triggering a cascade of events that lead to changes in gene expression and ultimately, cell behavior .
Biochemical Pathways
NAAm affects several biochemical pathways related to plant growth and development. As a synthetic auxin, it likely influences the same pathways as natural auxins. These include pathways related to cell division, cell elongation, differentiation, and apoptosis .
Result of Action
NAAm has several effects at the molecular and cellular levels. It promotes the growth of numerous fruits, aids in root cuttings, and acts as a fruit thinning agent . At the cellular level, it influences cell division, elongation, and differentiation, leading to changes in plant growth and development .
Action Environment
The action of NAAm can be influenced by various environmental factors. For instance, micellar solubilization, a process that involves the use of surfactants to dissolve hydrophobic compounds in an aqueous environment, can enhance the effectiveness of NAAm . This suggests that the presence of certain substances in the environment can affect the efficacy and stability of NAAm .
Biochemical Analysis
Biochemical Properties
1-Naphthaleneacetamide acts as a rooting hormone . It interacts with various enzymes, proteins, and other biomolecules in plants, influencing their growth and development
Cellular Effects
In vitro studies have shown that this compound can have genotoxic and cytotoxic effects on human peripheral blood lymphocytes . It was found to induce the formation of structural chromosome aberrations and micronuclei, and higher concentrations caused an increase in nuclear bud formation .
Molecular Mechanism
As a synthetic auxin, it is believed to mimic the action of natural auxins, which regulate various aspects of plant growth and development
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, it has been shown to induce genotoxic effects in human peripheral blood lymphocytes, with the effects becoming more pronounced with increasing exposure time .
Metabolic Pathways
As a synthetic auxin, it is likely to be involved in the auxin signaling pathway, which plays a crucial role in plant growth and development . The specific enzymes and cofactors that it interacts with, as well as its effects on metabolic flux or metabolite levels, are not well characterized.
Preparation Methods
1-Naphthaleneacetamide can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene-1-acetic acid with 1,3,5-trichloro-2,4,6-triazine and potassium carbonate in tetrahydrofuran. This reaction is followed by the addition of ammonium thiocyanate, also in tetrahydrofuran. The mixture is then ground manually to ensure homogeneous mixing. The crude product is purified using short column chromatography with ethyl acetate/hexane as the eluent .
Chemical Reactions Analysis
1-Naphthaleneacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1-acetic acid.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Naphthaleneacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: As a synthetic auxin, it is used to study plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
1-Naphthaleneacetamide is unique due to its specific structure and function as a synthetic auxin. Similar compounds include:
1-Naphthaleneacetic acid: Another synthetic auxin with similar growth-promoting properties.
2-Naphthaleneacetamide: A structural isomer with different biological activities.
Naphthalene-1-acetic acid amide: A derivative with distinct chemical properties
These compounds share some similarities in their roles as plant growth regulators but differ in their specific chemical structures and applications.
Properties
IUPAC Name |
2-naphthalen-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVKMNNVCYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020914 | |
Record name | 1-Naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.039 mg/mL at 40 °C | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86-86-2 | |
Record name | 1-Naphthaleneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Naphthyl)acetamide [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHALENEACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthaleneacetamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthaleneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-naphthyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHALENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KAX3RJ28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C | |
Record name | 2-(1-Naphthyl)acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.